Ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate
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Overview
Description
Ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate is a synthetic organic compound belonging to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluoro and methoxy group on the naphthyridine ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the Heck reaction, where an aminopyridine derivative is reacted with palladium acetate, tri-tert-butylphosphonium tetrafluoroborate, and N,N-dicyclohexylmethylamine in cumene at elevated temperatures . This reaction yields an intermediate that undergoes cyclization to form the naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, using reagents like sodium methoxide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in enhancing its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: A parent compound with similar structural features but lacking the fluoro and methoxy groups.
1,6-Naphthyridine: Another isomer with different nitrogen atom positions in the ring.
Indole Derivatives: Compounds with a similar heterocyclic structure but containing an indole ring instead of a naphthyridine ring.
Uniqueness
Ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate is unique due to the presence of both fluoro and methoxy groups, which enhance its chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-3-19-12(17)6-8-9(14)7-15-10-4-5-11(18-2)16-13(8)10/h4-5,7H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZKURSSIZAWLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C2C(=NC=C1F)C=CC(=N2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736499 |
Source
|
Record name | Ethyl (3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207621-43-9 |
Source
|
Record name | Ethyl (3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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